4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a synthetic nucleoside analog that acts as a potent inhibitor of HIV-1 reverse transcriptase (RT) [, , , , ]. It is unique amongst approved nucleoside RT inhibitors (NRTIs) for its 3′-OH group and its exceptional potency against both wild-type and drug-resistant HIV strains [, , ]. EFdA is classified as a translocation-defective RT inhibitor (TDRTI) due to its unique mechanism of action [, , ]. In scientific research, EFdA serves as a valuable tool for studying HIV-1 replication, drug resistance mechanisms, and the development of novel antiretroviral therapies.
Molecular Structure Analysis
EFdA, like other nucleosides, undergoes intracellular phosphorylation to form its active metabolite, EFdA-triphosphate (EFdA-TP) [, , , , , ]. This phosphorylation process is catalyzed by cellular kinases. EFdA-TP acts as a competitive substrate for deoxyadenosine triphosphate (dATP) at the RT active site, leading to the incorporation of EFdA-monophosphate (EFdA-MP) into the nascent DNA chain [, , ]. The incorporated EFdA-MP hinders RT translocation and disrupts DNA polymerization [, ].
Mechanism of Action
EFdA exerts its antiviral activity by inhibiting HIV-1 reverse transcriptase (RT) through multiple mechanisms [, , , ]:
Delayed Chain Termination: In certain instances, EFdA-TP can act as a delayed chain terminator, allowing the incorporation of one additional dNTP before halting DNA synthesis [].
Misincorporation: EFdA-MP can be misincorporated by RT, leading to the formation of mismatched primers. These mismatched primers are difficult to extend and are protected from excision, further inhibiting RT activity [].
The interplay of these mechanisms, influenced by template sequence context, contributes to the overall potency and efficacy of EFdA against HIV-1 [].
Physical and Chemical Properties Analysis
EFdA is a white powder with limited solubility in water []. Its melting point is approximately 130°C, and it exhibits pH-dependent solubility []. The octanol/water partition coefficient (Log P) is -1.19, indicating its hydrophilic nature []. EFdA demonstrates good stability under various conditions, including exposure to pH levels from 3 to 9 and elevated temperatures (65°C) [].
Applications
HIV-1 Research: EFdA serves as a powerful tool for investigating HIV-1 replication dynamics, drug resistance mechanisms, and cellular HIV reservoirs [, , , , ]. Its high potency and unique mechanism of action have been instrumental in elucidating the intricacies of HIV-1 RT function.
Development of Novel Antiretroviral Therapies: The unique properties of EFdA have inspired the development of other translocation-defective RT inhibitors (TDRTIs) [, ]. Understanding its mechanism of action and resistance profile has provided valuable insights for the design of next-generation anti-HIV drugs [, , , ].
Long-acting Drug Delivery Systems: The long intracellular half-life of EFdA and its active metabolite, EFdA-TP, have made it a focus for the development of long-acting drug delivery systems [, , , , ]. Research on EFdA implants and other long-acting formulations holds promise for improving adherence to antiretroviral therapies and prevention strategies [, ].
Multipurpose Prevention Technologies: EFdA has been investigated for its potential use in multipurpose prevention technologies (MPTs), which aim to address multiple health concerns with a single intervention []. For example, research has explored the co-delivery of EFdA with contraceptive agents for simultaneous HIV prevention and pregnancy prevention [].
Related Compounds
1. 4′-Ethynyl-2-amino-2′-deoxyadenosine (ENdA)* Compound Description: ENdA is a nucleoside analog similar in structure to EFdA. It also acts as a translocation-defective reverse transcriptase inhibitor (TDRTI). * Relevance: ENdA is structurally related to EFdA, sharing the 4'-ethynyl group but differing in the substituent at the 2' position of the adenine base (amino group in ENdA versus fluorine in EFdA) []. Both compounds exhibit potent anti-HIV activity by impairing the translocation of reverse transcriptase.
2. 3′-Azido-2′,3′-dideoxythymidine (AZT/Zidovudine)* Compound Description: AZT is a nucleoside reverse transcriptase inhibitor (NRTI) approved for HIV treatment. It lacks a 3'-hydroxyl group, causing chain termination during viral DNA synthesis. * Relevance: AZT is a clinically used NRTI, while EFdA is a novel TDRTI. Both inhibit HIV reverse transcriptase, but through different mechanisms. EFdA is significantly more potent than AZT [, , , ]. EFdA also maintains activity against some AZT-resistant HIV strains [].
4. Tenofovir Disoproxil Fumarate (TDF)* Compound Description: TDF is a nucleotide reverse transcriptase inhibitor (NtRTI) used in HIV treatment.* Relevance: TDF and EFdA are both potent antiretrovirals, but EFdA shows higher potency against HIV-1 in vitro [, ]. EFdA also demonstrates activity against some TDF-resistant HIV-1 strains [, ].
5. Tenofovir Alafenamide (TAF)* Compound Description: TAF is a newer NtRTI used in HIV treatment. It is a prodrug of tenofovir.* Relevance: TAF and EFdA are both potent antiretrovirals. EFdA demonstrates comparable antiviral activity to TAF in vitro [].
6. Lamivudine (3TC)* Compound Description: 3TC is a cytosine analog NRTI used in HIV treatment.* Relevance: 3TC is a clinically used NRTI often combined with other antiretrovirals. Studies investigated the combination potential of EFdA with 3TC for HIV treatment. [, , , ]. The M184V mutation, commonly selected by 3TC, does not significantly impact EFdA's activity, unlike 3TC's loss of efficacy against this mutation [].
7. Emtricitabine (FTC)* Compound Description: FTC is a cytosine analog NRTI similar to lamivudine and used in HIV treatment.* Relevance: FTC, like 3TC, is a clinically used NRTI. Combinations of EFdA with FTC were explored for potential HIV treatment regimens [].
8. BMS-986001 (Ed4T)* Compound Description: BMS-986001 is an experimental NRTI.* Relevance: BMS-986001 and EFdA are both nucleoside analogs that target HIV reverse transcriptase. Comparative studies assessed their resistance profiles [].
9. Rilpivirine (RPV) * Compound Description: RPV is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. * Relevance: RPV is a clinically used NNRTI. Combinations of EFdA with RPV were studied for potential synergistic effects against HIV [, ].
10. Nevirapine (NVP)* Compound Description: NVP is an NNRTI used in HIV treatment.* Relevance: NVP is a clinically used NNRTI. Its activity against different HIV subtypes was compared to that of EFdA [].
11. Efavirenz (EFV)* Compound Description: EFV is an NNRTI used in HIV treatment. * Relevance: EFV is a clinically used NNRTI. The study compared the subtype-specific activity of EFV to EFdA and other antiretrovirals [, ].
12. Etravirine (ETR) * Compound Description: ETR is a second-generation NNRTI used in HIV treatment.* Relevance: ETR is a clinically used NNRTI. Its activity against different HIV subtypes was compared with EFdA [, ].
13. Doravirine (DOR)* Compound Description: DOR is a newer NNRTI used in HIV treatment.* Relevance: DOR is a clinically used NNRTI. Combinations of EFdA (specifically islatravir, its prodrug form) with DOR have shown promising results in clinical trials for HIV treatment [, , ].
14. Islatravir (MK-8591)* Compound Description: Islatravir is a prodrug of EFdA. It is also a nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently in clinical trials for HIV treatment and prevention. * Relevance: Islatravir is the prodrug of EFdA [, , , , , , ]. It is metabolized into EFdA inside the body and shares the same mechanism of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-748,337 is a β3-adrenergic receptor antagonist that displays selectivity over β1 and β2 receptors (Kis = 4, 390, and 204 nM, respectively). It has been shown to couple with Gi to activate MAPK signaling. L-748,337 can inhibit agonist-stimulated lipolysis in rhesus monkey adipocytes, as well as agonist-induced relaxation of smooth muscle. L-748337 is a competitive β3-adrenoceptor antagonist that displays selectivity over β1 and β2 receptors (Ki values are 4.0, 204 and 390 nM for β3-, β2- and β1-adrenoceptors respectively). L-748337 inhibits cAMP accumulation in response to isoproterenol (IC50 = 6 nM).